4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Description
4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.09768286 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that this compound may also target HIV-1 proteins.
Mode of Action
It is suggested that the compound binds into the active site of hiv-1 integrase (in), a key enzyme in the hiv-1 life cycle . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety are thought to chelate the Mg2+ ion .
Biochemical Pathways
The compound likely affects the HIV-1 life cycle by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome . By inhibiting this enzyme, the compound prevents the virus from replicating and spreading to new cells.
Pharmacokinetics
It has been reported that similar compounds presented no significant cytotoxicity at a concentration of 100 μm , suggesting good bioavailability and tolerability.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins, potentially influencing their function . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its sulfanyl group and pyrimidin-2-yl moiety .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of the compound may vary with different dosages, potentially exhibiting threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Preliminary studies suggest that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
Preliminary studies suggest that it may be directed to specific compartments or organelles, potentially influencing its activity or function .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEVSDXHSFYJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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